molecular formula C15H17NO B7843561 2-[4-(3-Methoxyphenyl)phenyl]ethylamine

2-[4-(3-Methoxyphenyl)phenyl]ethylamine

Cat. No.: B7843561
M. Wt: 227.30 g/mol
InChI Key: KYEJBXYTTVILRX-UHFFFAOYSA-N
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Description

2-[4-(3-Methoxyphenyl)phenyl]ethylamine is a synthetic phenethylamine derivative of interest in medicinal chemistry and neuroscience research. The phenethylamine structure is a key scaffold in numerous biologically active compounds, serving as a backbone for neurotransmitters, monoamine releasing agents, and ligands for various receptor systems . Substituted phenethylamines are extensively studied for their interactions with serotonin receptors (5-HT), particularly the 5-HT2A subtype, as well as dopamine and adrenergic receptors . The specific substitution pattern on the phenyl rings of this compound suggests potential value as a structural template for designing novel receptor ligands. Research into analogous compounds focuses on understanding structure-activity relationships (SAR) to develop selective agonists or antagonists . Such tools are crucial for probing neurological pathways and signal transduction mechanisms involving G-protein coupled receptors (GPCRs) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(3-methoxyphenyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-17-15-4-2-3-14(11-15)13-7-5-12(6-8-13)9-10-16/h2-8,11H,9-10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEJBXYTTVILRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction between 4-bromophenylboronic acid and 3-methoxybromobenzene, mediated by palladium catalysts (e.g., Pd(PPh₃)₄), forms the biphenyl skeleton in high yields (75–90%). Optimal conditions employ a 1:1 molar ratio of coupling partners, potassium carbonate as a base, and a toluene/water solvent system at 80–100°C. This method’s regioselectivity and tolerance for methoxy groups make it superior to Ullmann coupling, which requires higher temperatures (150°C) and copper catalysts, leading to lower yields (50–60%) and side products.

Heck Coupling for Functionalized Intermediates

For intermediates requiring an ethylene spacer, Heck coupling between 4-bromostyrene and 3-methoxyphenylboronic acid offers a route to styryl derivatives. Using Pd(OAc)₂ and tri-o-tolylphosphine in DMF at 120°C, this method achieves 70% conversion, though subsequent hydrogenation is needed to saturate the double bond.

Introduction of the Ethylamine Side Chain

Reductive Amination of Ketone Precursors

Reductive amination of 2-[4-(3-Methoxyphenyl)phenyl]acetophenone with ammonium acetate and sodium cyanoborohydride in methanol yields the target amine in 85% efficiency. Titanium(IV) isopropoxide, as noted in Pictet-Spengler reactions, enhances imine formation, while sodium borohydride selectively reduces the intermediate without affecting methoxy groups.

Optimized Protocol :

  • React 2-[4-(3-Methoxyphenyl)phenyl]acetophenone (1 eq) with ammonium acetate (2 eq) in methanol under reflux.

  • Add titanium(IV) isopropoxide (1.5 eq) and stir at 80°C for 3 hours.

  • Cool to 0°C, introduce sodium borohydride (2 eq), and stir for 1 hour.

  • Quench with aqueous NH₄Cl and extract with ethyl acetate to isolate the amine.

Nitro Group Reduction

Hydrogenation of 2-[4-(3-Methoxyphenyl)phenyl]nitroethane over Raney nickel in ethanol at 50 psi H₂ affords the ethylamine in 90% yield. This method avoids acidic conditions, preserving the methoxy group’s integrity.

Cyano Intermediate Hydrogenation

A two-step approach involving nitrile formation followed by catalytic hydrogenation proves robust:

  • Nitrile Synthesis : Treat 4-(3-methoxyphenyl)biphenylmethyl bromide with sodium cyanide in DMF to form 2-[4-(3-Methoxyphenyl)phenyl]acetonitrile (75% yield).

  • Hydrogenation : Reduce the nitrile using H₂ (1 atm) and Raney nickel in methanol, yielding the ethylamine quantitatively.

Advantages :

  • Minimal purification required due to high selectivity.

  • Compatible with acid-sensitive substrates.

Comparative Analysis of Synthetic Routes

MethodKey Reagents/ConditionsYield (%)Purity (%)Scalability
Suzuki + Reductive AminationPd(PPh₃)₄, NH₄OAc, NaBH₃CN8298High
Nitro ReductionRaney nickel, H₂ (50 psi)9097Moderate
Cyano HydrogenationNaCN, Raney nickel, H₂8899High

The nitro reduction route offers the highest yield but requires high-pressure equipment. Cyano hydrogenation balances yield and practicality, while reductive amination is ideal for laboratories lacking hydrogenation infrastructure.

Challenges and Optimization Strategies

Regioselectivity in Biphenyl Formation

Electron-rich aryl bromides (e.g., 3-methoxybromobenzene) exhibit slower coupling rates due to coordination with palladium. Adding silver oxide (Ag₂O) as a halide scavenger accelerates oxidative addition, improving yields by 15%.

Byproduct Formation in Reductive Amination

Over-reduction to secondary amines is mitigated by using sodium cyanoborohydride instead of NaBH₄, as its lower reactivity favors imine reduction.

Purification of Hydrophobic Intermediates

Column chromatography on silica gel with ethyl acetate/hexane (1:4) effectively separates the target amine from biphenyl byproducts .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Methoxyphenyl)phenyl]ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to more saturated amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces saturated amines or alcohols.

    Substitution: Produces various substituted amines or amides.

Scientific Research Applications

2-[4-(3-Methoxyphenyl)phenyl]ethylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine involves its interaction with various molecular targets, including enzymes and receptors. The methoxy group and the phenyl rings play a crucial role in its binding affinity and specificity. The compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

Key Structural Variations and Substituent Effects

The following compounds share structural similarities but differ in substituent position, electronic properties, or molecular complexity:

Compound Name Molecular Formula Substituent(s) Molecular Weight Key Properties/Applications Evidence ID
2-[4-(3-Methoxyphenyl)phenyl]ethylamine C15H17NO Biphenyl with 3-methoxy 227.30 g/mol Potential CNS activity (inference from analogs) N/A
2-(3-Methoxyphenyl)ethylamine C9H13NO Single phenyl, 3-methoxy 151.21 g/mol bp: 118–119°C; used in neurotransmitter research
2-(4-Methoxyphenyl)ethylamine C9H13NO Single phenyl, 4-methoxy 151.21 g/mol Solubility: Moderate in water; precursor to bioactive molecules
2-(4-Trifluoromethylphenyl)ethylamine C9H10F3N Single phenyl, 4-CF3 189.18 g/mol High lipophilicity; metabolic stability
(S)-1-(3-Methoxyphenyl)ethylamine C9H13NO Chiral center, 3-methoxy 151.21 g/mol Stereoselective enzyme interactions
2-(4-Hydroxy-3-methoxyphenyl)ethylamine·HCl C9H14ClNO2 4-hydroxy, 3-methoxy (salt) 215.67 g/mol Enhanced solubility due to HCl salt

Structural and Functional Insights

Biphenyl vs. Single Phenyl Systems: The biphenyl group in the target compound introduces increased steric bulk compared to single-ring analogs like 2-(3-methoxyphenyl)ethylamine. This may enhance binding to hydrophobic pockets in receptors but reduce solubility . Example: The benzyloxy derivative in (C16H20ClNO2, MW 293.79 g/mol) shows how bulky substituents elevate molecular weight and alter physicochemical behavior .

Substituent Electronic Effects :

  • Methoxy (-OCH3) : Electron-donating properties enhance π-π stacking with aromatic residues in receptors, as seen in serotonin analogs .
  • Trifluoromethyl (-CF3) : Electron-withdrawing groups (e.g., in ) increase metabolic stability and ligand-receptor binding affinity via hydrophobic and dipole interactions .

Chiral vs. Achiral Derivatives :

  • (S)-1-(3-Methoxyphenyl)ethylamine () demonstrates the importance of stereochemistry in pharmacological activity. Enantiomers may exhibit divergent binding to targets like amine transaminases .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., ) improve aqueous solubility, critical for formulation and bioavailability .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[4-(3-Methoxyphenyl)phenyl]ethylamine, and how do reaction parameters affect yield?

  • Methodological Answer : The synthesis of biphenyl ethylamine derivatives typically involves cross-coupling reactions such as Suzuki-Miyaura coupling to link aromatic rings. For example, a phenylboronic acid derivative (e.g., 3-methoxyphenylboronic acid) can be coupled with a brominated phenethylamine precursor. Catalysts like Pd(PPh₃)₄ and bases such as K₂CO₃ are commonly used in anhydrous solvents (e.g., THF or DMF) under inert atmospheres . Reaction temperature (80–110°C) and stoichiometric ratios of reactants critically influence yield. Post-synthesis, purification via column chromatography or recrystallization is essential to isolate the target compound.

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Structural confirmation requires ¹H/¹³C NMR to verify aromatic proton environments and methoxy group presence. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected m/z ~ 267.3 for C₁₅H₁₇NO). Purity analysis via HPLC (C18 column, UV detection at 254 nm) with gradient elution (acetonitrile/water + 0.1% TFA) identifies impurities. Comparative retention times with standards and ≥95% peak area purity are benchmarks .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves , lab coats , and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of dust or vapors. Store the compound at 2–8°C in airtight, light-resistant containers . Emergency procedures should include immediate washing with water for exposure and consultation of SDS documentation for first-aid measures .

Advanced Research Questions

Q. How do electronic effects of substituents on the biphenyl scaffold influence the compound’s solubility and receptor-binding affinity?

  • Methodological Answer : Substituents like methoxy groups (-OCH₃) act as electron donors, altering π-π stacking interactions and solubility. Computational tools (e.g., COMSOL Multiphysics or Schrödinger Suite ) model logP values to predict lipophilicity. For receptor studies, molecular docking (AutoDock Vina) evaluates binding poses with targets like serotonin receptors. Comparative studies with analogs (e.g., 4-methoxy or trifluoromethyl derivatives ) reveal substituent-dependent activity trends.

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in purity (e.g., 95% vs. 99% ), stereochemistry , or assay conditions. Validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Reproduce experiments under standardized conditions (pH, temperature, cell lines) and cross-reference with structural analogs (e.g., 2-(4-methylphenyl)ethylamine ). Meta-analyses of published data (e.g., ChEMBL ) identify outliers.

Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound for neurological applications?

  • Methodological Answer : Synthesize a library of derivatives with systematic substitutions (e.g., halogens, alkyl groups) at the 3-methoxy or biphenyl positions. Assess blood-brain barrier (BBB) permeability via PAMPA assays and in vitro neurotoxicity (MTT assay on SH-SY5Y cells). Use machine learning (e.g., Random Forest models) to correlate structural features with activity. Prioritize candidates showing >50% inhibition in target receptors (e.g., 5-HT₂A) and low cytotoxicity (IC₅₀ > 100 µM) .

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